An In-Depth Technical Guide to 3-(2-Pyridyl)acrylic Acid: Structure, Properties, and Applications
An In-Depth Technical Guide to 3-(2-Pyridyl)acrylic Acid: Structure, Properties, and Applications
Abstract
3-(2-Pyridyl)acrylic acid is a heterocyclic organic compound featuring a pyridine ring linked to an acrylic acid moiety. This unique bifunctional architecture, possessing both a nitrogen-based Lewis basic site and a carboxylic acid group, renders it a highly versatile building block in modern chemistry. Its rigid, conjugated structure and capacity for metal coordination make it a molecule of significant interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a validated synthesis protocol, and its principal applications in the fields of materials science and medicinal chemistry.
Molecular Structure and Identification
Chemical Structure and Isomerism
3-(2-Pyridyl)acrylic acid, systematically named (2E)-3-(pyridin-2-yl)prop-2-enoic acid, consists of a pyridine ring substituted at the 2-position with a trans-acrylic acid side chain. The trans or E-isomer is the most thermodynamically stable and commonly synthesized form due to reduced steric hindrance compared to the cis (Z) isomer.
The position of the nitrogen atom within the pyridine ring is critical to the molecule's electronic properties and steric configuration. While this guide focuses on the 2-pyridyl isomer, it is important to distinguish it from its constitutional isomers, 3-(3-pyridyl)acrylic acid and 3-(4-pyridyl)acrylic acid. The proximity of the nitrogen atom to the acrylic acid chain in the 2-pyridyl isomer allows for potential intramolecular hydrogen bonding and imparts unique coordination behavior, such as acting as a bidentate chelating ligand.

Chemical Identifiers
Precise identification is crucial for sourcing and regulatory compliance. The key identifiers for 3-(2-Pyridyl)acrylic acid and its more commonly documented isomer, 3-(3-pyridyl)acrylic acid, are summarized below for clarity and comparison.
| Identifier | 3-(2-Pyridyl)acrylic acid | 3-(3-Pyridyl)acrylic acid (for comparison) |
| CAS Number | 7340-22-9[1] | 19337-97-4[2][3] |
| Molecular Formula | C₈H₇NO₂ | C₈H₇NO₂[2][3] |
| Molecular Weight | 149.15 g/mol | 149.15 g/mol [2][3] |
| IUPAC Name | (2E)-3-(pyridin-2-yl)prop-2-enoic acid | (2E)-3-(pyridin-3-yl)prop-2-enoic acid[2] |
| Canonical SMILES | C1=CC=NC(=C1)C=CC(=O)O | C1=CC=NC(=C1)\C=C\C(=O)O |
| InChIKey | FQZWSXGPRLBAIY-ONEGZZNKSA-N | VUVORVXMOLQFMO-ONEGZZNKSA-N[2] |
Physicochemical and Spectroscopic Properties
While specific experimental data for the 2-pyridyl isomer is sparse in the literature, the properties of the well-characterized 3-pyridyl isomer provide a reasonable and informative proxy.
Physicochemical Properties
| Property | Value (for 3-(3-Pyridyl)acrylic acid) | Justification and Remarks for 2-Pyridyl Isomer |
| Appearance | White to off-white solid | Expected to be similar. |
| Melting Point | 232-235 °C (decomposes)[3] | The melting point for the 2-pyridyl isomer may differ due to variations in crystal packing and potential intramolecular hydrogen bonding. |
| Solubility | Soluble in water (>22.4 µg/mL at pH 7.4)[2] and organic solvents.[1] | The 2-pyridyl isomer is also expected to be soluble in polar solvents due to the carboxylic acid and pyridine moieties. |
| pKa | 3.13 ± 0.10 (Predicted)[4] | The pKa of the 2-pyridyl isomer's carboxylic acid may be slightly different due to the electronic influence of the adjacent nitrogen atom. |
Spectroscopic Profile
The spectroscopic characteristics are defined by the combination of the aromatic pyridine ring and the α,β-unsaturated carboxylic acid.
-
¹H NMR: The spectrum is expected to show distinct signals for the four protons on the pyridine ring and the two vinylic protons of the acrylic chain. The vinylic protons will appear as doublets with a large coupling constant (J ≈ 16 Hz), confirming the trans configuration. The proton on the carbon alpha to the carbonyl will be downfield from the beta-proton. The pyridine protons will appear in the aromatic region (typically 7.0-8.8 ppm)[5].
-
¹³C NMR: Key signals include the carbonyl carbon (~170 ppm), the two vinylic carbons, and the five distinct carbons of the pyridine ring[6].
-
Infrared (IR) Spectroscopy: Characteristic peaks include a broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), a C=C stretch (~1640 cm⁻¹), and C=N/C=C stretches from the pyridine ring (~1570-1600 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 149.15. Common fragmentation patterns would involve the loss of the carboxyl group (-COOH).
Synthesis and Reactivity
Knoevenagel Condensation: A Reliable Synthetic Route
The most direct and widely employed method for synthesizing pyridylacrylic acids is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde (2-pyridinecarboxaldehyde) with a compound containing an active methylene group (malonic acid).[7]
Causality of Experimental Choices:
-
Reactants: 2-Pyridinecarboxaldehyde provides the pyridine ring and the aldehyde functionality. Malonic acid serves as the source of the other two carbons of the acrylic acid backbone.
-
Solvent & Catalyst: Pyridine is the ideal choice as it functions as both the solvent and the basic catalyst required to deprotonate malonic acid, forming the reactive enolate nucleophile.[8] Using pyridine as the solvent ensures a high concentration of the catalyst. A small amount of a stronger base like piperidine can be added to accelerate the reaction.
-
Mechanism: The reaction proceeds via nucleophilic addition of the malonic acid enolate to the aldehyde's carbonyl carbon, followed by dehydration. When malonic acid is used, the initial product undergoes subsequent decarboxylation (loss of CO₂) upon heating, driven by the stability of the resulting conjugated system. This decarboxylation step makes the reaction essentially irreversible and drives it to completion.[7][8]
Synthesis Workflow Diagram
Caption: Knoevenagel condensation workflow for the synthesis of 3-(2-Pyridyl)acrylic acid.
Detailed Experimental Protocol
This protocol is adapted from established procedures for analogous pyridylacrylic acids.[9][10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-pyridinecarboxaldehyde (1.0 eq) and malonic acid (1.2-1.5 eq).
-
Solvent Addition: Add pyridine as the solvent (approx. 2-3 mL per gram of aldehyde). A catalytic amount of piperidine (0.1 eq) can be added to increase the reaction rate.
-
Condensation: Heat the reaction mixture to reflux under constant stirring for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up & Precipitation: After the reaction is complete, cool the mixture in an ice bath. Slowly add a solution of concentrated hydrochloric acid (HCl) dropwise until the pH is acidic and precipitation of the product is complete. The acid protonates the carboxylate and the pyridine nitrogen, causing the product to become less soluble.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water and then with a small amount of a cold organic solvent like acetone to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Key Applications in Research and Development
The unique structure of 3-(2-pyridyl)acrylic acid makes it a valuable tool in two primary research areas.
A Bifunctional Linker in Coordination Chemistry
The molecule possesses two distinct coordination sites: the nitrogen atom of the pyridine ring (a soft donor) and the carboxylate group (a hard donor). This bifunctional nature allows it to act as a versatile linker or ligand in the construction of coordination polymers and metal-organic frameworks (MOFs).[11]
-
Chelation and Bridging: The 2-pyridyl isomer is particularly interesting because the nitrogen and carboxylate groups are positioned to form a stable five-membered chelate ring with a single metal ion. Alternatively, it can bridge two different metal centers, with the pyridine coordinating to one and the carboxylate to another, leading to the formation of extended 1D, 2D, or 3D networks.[12]
-
Functional Materials: The resulting coordination polymers can exhibit a range of useful properties, including luminescence, magnetism, and catalytic activity, which are tunable based on the choice of the metal ion and the overall network architecture.
Application Logic: Ligand Coordination Modes
Caption: Coordination modes of 2-Pyridylacrylic Acid (2-PAA) with metal centers.
A Versatile Scaffold in Medicinal Chemistry
Pyridylacrylic acid derivatives are recognized scaffolds in drug discovery. The pyridine ring is a common feature in many bioactive molecules, valued for its ability to engage in hydrogen bonding and π-stacking interactions with biological targets.[13]
-
Enzyme Inhibition: Derivatives have been investigated as inhibitors for various enzymes. For instance, related pyridylacrylic acids are precursors to inhibitors of gelatinase B (implicated in arthritis) and enoyl acyl carrier protein (ENR) reductase, an essential enzyme for bacterial fatty acid synthesis, highlighting potential antibacterial applications.[11]
-
Antiviral and Antimalarial Activity: The pyridine moiety is a known pharmacophore in antimalarial agents, and some pyridyl derivatives have shown activity against parasites like Plasmodium berghei.[1] Furthermore, trans-3-(3-pyridyl)acrylic acid itself has demonstrated activity against the Tobacco Mosaic Virus (TMV).[10]
-
Structural Rigidity: The conjugated system provides a rigid and planar structure, which is advantageous for drug design as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. The carboxylic acid group provides a convenient handle for synthetic modification to explore structure-activity relationships (SAR), for example, by converting it to amides or esters.
Safety and Handling
Based on data for the isomeric 3-(3-pyridyl)acrylic acid, this class of compounds should be handled with care.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Signal Word: Warning.[2]
-
Handling Recommendations: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
3-(2-Pyridyl)acrylic acid is a foundational chemical building block whose value is derived from its hybrid structure. The combination of a pyridine ring and an acrylic acid moiety within a single, rigid framework provides chemists with a powerful tool for constructing complex molecular architectures. Its utility as a chelating and bridging ligand in materials science and as a privileged scaffold in medicinal chemistry ensures its continued relevance in advanced research and development. Understanding its synthesis, properties, and reactivity is key to unlocking its full potential in creating novel functional materials and therapeutic agents.
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